![molecular formula C17H20ClNO B13202176 2-chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13202176.png)
2-chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is a chemical compound with the molecular formula C17H20ClNO and a molecular weight of 289.8 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by its unique structure, which includes a pyrrole ring substituted with a 3-isopropylphenyl group and a 2,5-dimethyl group, along with a chloroethanone moiety .
Méthodes De Préparation
The synthesis of 2-chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Substitution Reactions: The pyrrole ring is then substituted with the 3-isopropylphenyl group and the 2,5-dimethyl groups through electrophilic aromatic substitution reactions.
Introduction of the Chloroethanone Moiety:
Analyse Des Réactions Chimiques
2-chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloroethanone moiety to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving protein interactions and enzyme inhibition.
Medicine: Research involving this compound includes its potential use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets. The chloroethanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in proteomics research .
Comparaison Avec Des Composés Similaires
2-chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone can be compared with similar compounds such as:
2-chloro-1-(3-hydroxyphenyl)ethanone: This compound has a hydroxy group instead of the isopropylphenyl group, leading to different reactivity and applications.
2-chloro-1-(3-methylphenyl)ethanone: This compound has a methyl group instead of the isopropyl group, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C17H20ClNO |
|---|---|
Poids moléculaire |
289.8 g/mol |
Nom IUPAC |
2-chloro-1-[2,5-dimethyl-1-(3-propan-2-ylphenyl)pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C17H20ClNO/c1-11(2)14-6-5-7-15(9-14)19-12(3)8-16(13(19)4)17(20)10-18/h5-9,11H,10H2,1-4H3 |
Clé InChI |
KIGZAQYTZMZOSP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N1C2=CC=CC(=C2)C(C)C)C)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


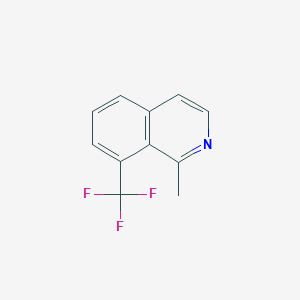
![2-(1-Aminobutan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13202105.png)
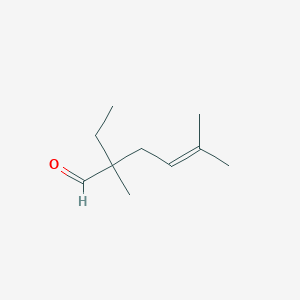

![({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene](/img/structure/B13202122.png)
![[1-(Chloromethyl)cyclobutyl]cyclohexane](/img/structure/B13202129.png)
![4-Chloro-6-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13202130.png)

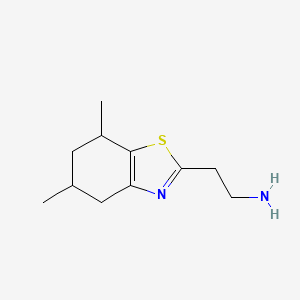


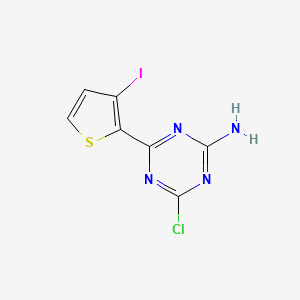
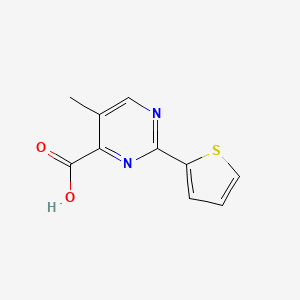
![6-Oxaspiro[4.6]undec-8-ene](/img/structure/B13202175.png)
